[1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol: is a chemical compound with the molecular formula C10H14FN3O2 and a molecular weight of 227.24 g/mol . This compound is characterized by the presence of a fluoropyrimidine ring, a methoxypyrrolidine ring, and a methanol group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of [1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their functionalization. One common synthetic route involves the reaction of 6-fluoropyrimidine with a suitable pyrrolidine derivative under controlled conditions . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
[1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The fluoropyrimidine ring can be reduced under specific conditions.
Substitution: The fluorine atom on the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
[1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The fluoropyrimidine ring can bind to enzymes or receptors, altering their activity. The methoxypyrrolidine ring may enhance the compound’s binding affinity and specificity . The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to [1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol include:
[1-(6-Fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methylamine: This compound has a similar structure but with a methylamine group instead of a methanol group.
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol: This compound has a pyridine ring instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O2/c1-16-8-2-7(5-15)14(4-8)10-3-9(11)12-6-13-10/h3,6-8,15H,2,4-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEBQHCRGSNNBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C2=CC(=NC=N2)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.